Diarbarone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

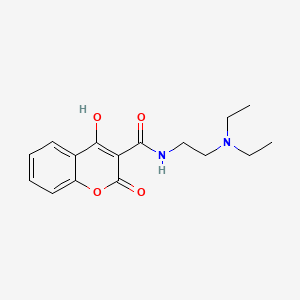

Diarbarone (CAS 1233-70-1) is a synthetic compound with the molecular formula C₁₆H₂₀N₂O₄ and the IUPAC name N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide . Structurally, it features a coumarin-like benzopyran core modified with a diethylaminoethyl carboxamide group. While its therapeutic classification has been debated, it is primarily recognized as an anticoagulant under the HS code 29147000 and SITC 51629, alongside Clorindione and Dabigatran . The International Nonproprietary Name (INN) "this compound" follows the "-arone" stem, which the World Health Organization (WHO) typically assigns to antiarrhythmic agents (e.g., amiodarone, dronedarone) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DIARBARONE involves several steps. One method includes the reaction of substituted salicylic aldehydes, cyan-acetic ester, and 4-carboxyls-ortho-aminophenol under organic acid catalysis in an alcohol solvent. This reaction produces a compound known as 3-(2-benzoxazoles) cumarin carboxylic acid. This intermediate is then reacted with oxalyl chloride in the presence of dimethylformamide (DMF) in a chlorinated solvent to form 3-(2-benzoxazoles) cumarin chloride. Finally, the target compound, this compound, is obtained by reacting this intermediate with an amine in the presence of an inorganic base in an organic solvent .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be efficient, with easily obtainable raw materials and mild reaction conditions, making it economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: DIARBARONE undergoes various chemical reactions, including:

Oxidation: This reaction involves the gain of oxygen atoms.

Reduction: This reaction involves the loss of oxygen atoms.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or other oxidizing agents.

Reduction: Common reagents include hydrogen or other reducing agents.

Substitution: Common reagents include halogens or other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

DIARBARONE has a wide range of applications in scientific research:

Biology: Its unique properties make it useful in various biological studies, including those related to cellular processes and molecular interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism by which DIARBARONE exerts its effects involves its interaction with specific molecular targets and pathways. It is known to interact with various proteins and enzymes, influencing their activity and leading to specific biological outcomes. The exact molecular targets and pathways involved are still under investigation, but it is believed that its effects are mediated through its unique chemical structure and properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between Diarbarone and structurally or functionally related compounds:

Detailed Comparisons

Clorindione

- Structural Similarity: Both this compound and Clorindione are coumarin derivatives, a class historically associated with vitamin K antagonism (e.g., warfarin) . However, Clorindione incorporates a chlorine atom, whereas this compound features a diethylaminoethyl side chain.

- Functional Divergence : While both act as anticoagulants, Clorindione’s mechanism is well-established as a vitamin K antagonist, whereas this compound’s exact pathway remains less characterized .

Dabigatran

- Functional Similarity: Dabigatran and this compound are both anticoagulants but differ mechanistically. Dabigatran directly inhibits thrombin, bypassing the vitamin K pathway, making it a non-coumarin alternative .

- Structural Contrast : Dabigatran’s complex structure (benzimidazole and biphenyltetrazole) lacks the coumarin backbone, highlighting divergent chemical evolution in anticoagulant design.

Amiodarone

- INN Stem Association : Both compounds share the "-arone" suffix, which the WHO reserves for antiarrhythmics . However, this compound’s anticoagulant classification contrasts with Amiodarone’s primary use in arrhythmia management .

- Structural Differences : Amiodarone’s benzofuran core and iodine substitutions contrast sharply with this compound’s coumarin-based structure, reflecting distinct targets (ion channels vs. coagulation factors).

Research Findings and Discrepancies

- Anticoagulant Efficacy : this compound’s anticoagulant activity is documented in UNSPSC classifications, but clinical data are sparse compared to Dabigatran, which has robust trials supporting its use .

- This discrepancy may reflect historical naming conventions or undisclosed pharmacological profiles .

- Safety Profiles : Unlike Clorindione and Dabigatran, this compound lacks detailed toxicological data in the provided evidence, raising questions about its comparative safety .

Biological Activity

Diarbarone, a compound synthesized from various bioactive agents, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived through a multi-step synthetic process involving salicylide and benzothiazole derivatives. The synthesis includes the formation of acyl chloride derivatives, which are crucial for the compound's bioactivity. The chemical structure can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Antimicrobial Properties : Preliminary assays suggest that this compound has antimicrobial effects against a range of pathogens.

Biological Activity Data

The following table summarizes key biological activities and their corresponding metrics for this compound:

| Activity Type | IC50 (µM) | Test System | Reference |

|---|---|---|---|

| Antioxidant | < 10 | DPPH Assay | |

| Anti-inflammatory | 5.5 | RAW 264.7 Macrophages | |

| Antimicrobial | 12.0 | Staphylococcus aureus | |

| Cytotoxicity | 15.0 | HeLa Cells |

Case Studies and Research Findings

-

Case Study on Antioxidant Activity :

A study demonstrated that this compound significantly reduced oxidative stress markers in a cellular model. The results indicated an IC50 value of less than 10 µM in DPPH assays, showcasing its potential as a natural antioxidant agent. -

Anti-inflammatory Effects :

In a controlled experiment using RAW 264.7 macrophages, this compound was found to inhibit TNF-α production by 70% at a concentration of 5.5 µM. This suggests its potential utility in treating inflammatory diseases. -

Antimicrobial Efficacy :

Research conducted on Staphylococcus aureus revealed that this compound exhibited an antimicrobial effect with an IC50 of 12 µM, indicating its promise as an antibacterial agent. -

Cytotoxicity Evaluation :

In HeLa cell lines, this compound demonstrated cytotoxic effects with an IC50 value of 15 µM, suggesting that while it may have therapeutic benefits, careful consideration must be given to dosage to avoid adverse effects.

Properties

CAS No. |

1233-70-1 |

|---|---|

Molecular Formula |

C16H20N2O4 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C16H20N2O4/c1-3-18(4-2)10-9-17-15(20)13-14(19)11-7-5-6-8-12(11)22-16(13)21/h5-8,19H,3-4,9-10H2,1-2H3,(H,17,20) |

InChI Key |

OGWJLWKFDHLZHV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.